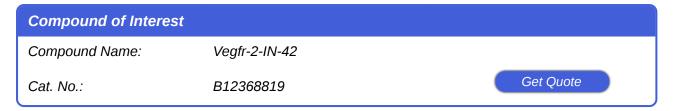


Vegfr-2-IN-42 chemical structure and properties

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An In-depth Technical Guide to a Representative VEGFR-2 Inhibitor: Structure, Properties, and Mechanism of Action

This technical guide provides a comprehensive overview of a representative Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, herein referred to as VEGFR-2 Kinase Inhibitor I. Due to the lack of specific public data for a compound named "Vegfr-2-IN-42", this document focuses on a well-characterized indolinone-based VEGFR-2 inhibitor to illustrate the core chemical and biological principles relevant to this class of molecules. This guide is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

VEGFR-2 Kinase Inhibitor I belongs to the 2-indolinone class of compounds, a scaffold known for its protein kinase inhibitory activity.

Table 1: Chemical and Physical Properties of VEGFR-2 Kinase Inhibitor I



Property	Value
IUPAC Name	ethyl 2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxylate[1]
Synonyms	3-(2,4-dimethyl-3-ethoxycarbonylpyrrol-5- methylidenyl)-2-indolinone, VEGF Receptor 2 Kinase Inhibitor I
Molecular Formula	C18H18N2O3[1]
Molecular Weight	310.35 g/mol [1]
SMILES	CCOC(=O)C1=C(C)NC(\C=C2/C(=O)NC3=C2C =CC=C3)=C1C[1]
Appearance	Solid (predicted)
Solubility	Expected to be soluble in organic solvents such as DMSO and ethanol.

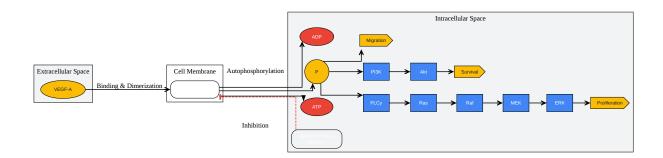
Mechanism of Action and Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[2][3]

VEGFR-2 Kinase Inhibitor I, like other small molecule inhibitors of this class, functions as an ATP-competitive inhibitor.[2] It binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues. This action blocks the initiation of the downstream signaling cascade.

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition.





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VEGFR-2 signaling pathway and inhibition.

Experimental Protocols

The characterization of VEGFR-2 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2. A common method is an ELISA-based assay.

Principle: Recombinant VEGFR-2 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP. The inhibitor is added at varying concentrations. The amount of phosphorylated substrate is then quantified, typically using a specific antibody and a colorimetric or fluorometric detection system.

Materials:



- Recombinant human VEGFR-2 kinase domain
- Kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5)
- ATP solution
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Test compound (VEGFR-2 Kinase Inhibitor I)
- 96-well microplate
- · Anti-phosphotyrosine antibody conjugated to HRP
- TMB substrate
- Stop solution (e.g., 1 M H₂SO₄)
- Plate reader

Procedure:

- Coat the 96-well plate with the substrate peptide and incubate overnight at 4°C. Wash the plate with wash buffer.
- Prepare serial dilutions of the test compound in kinase buffer.
- Add the test compound dilutions and recombinant VEGFR-2 kinase to the wells.
- Initiate the kinase reaction by adding ATP. Incubate at 30°C for 1 hour.
- Wash the plate to remove unbound reagents.
- Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
- Wash the plate and add the TMB substrate.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm.



Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, which is a key process in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.

Principle: HUVECs are stimulated with VEGF-A to induce proliferation. The cells are treated with the inhibitor at various concentrations, and the extent of cell proliferation is measured after a set incubation period using a reagent such as MTT or resazurin.

Materials:

- HUVECs
- · Endothelial cell growth medium
- VEGF-A
- Test compound (VEGFR-2 Kinase Inhibitor I)
- 96-well cell culture plate
- MTT or resazurin solution
- Solubilization buffer (for MTT)
- Plate reader

Procedure:

- Seed HUVECs in a 96-well plate and allow them to attach overnight.
- Starve the cells in a low-serum medium for 4-6 hours.
- Prepare serial dilutions of the test compound.



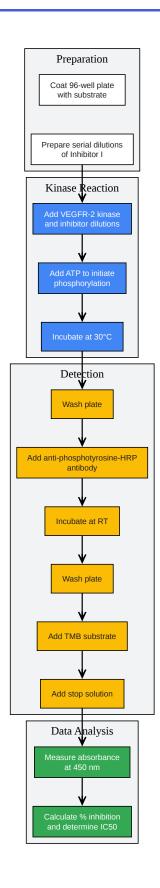




- Treat the cells with the test compound dilutions and stimulate with a final concentration of 20 ng/mL VEGF-A. Include appropriate controls (unstimulated, vehicle-treated).
- Incubate for 48-72 hours at 37°C in a CO2 incubator.
- Add the MTT or resazurin solution and incubate for 2-4 hours.
- If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percent inhibition of proliferation and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

Below is a diagram of the experimental workflow for the in vitro kinase assay.





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Workflow for an in vitro VEGFR-2 kinase assay.



Summary

VEGFR-2 Kinase Inhibitor I is a representative small molecule from the 2-indolinone class that effectively targets the ATP-binding site of VEGFR-2. Its ability to inhibit kinase activity translates to the suppression of endothelial cell proliferation, a critical step in angiogenesis. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this and similar compounds, which hold potential as anti-angiogenic therapeutic agents.

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